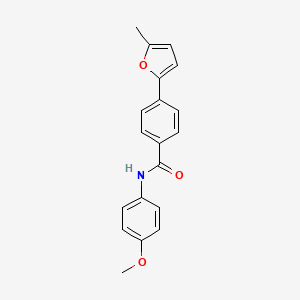

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide

Description

Historical Development of Benzamide Derivatives in Medicinal Chemistry

Benzamide derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with early innovations focusing on their analgesic and cardiovascular applications. The foundational Canadian Patent 801,043 (1968) detailed heterocyclic benzamides demonstrating significant hypotensive and analgesic activities, establishing the scaffold’s capacity for central nervous system modulation. Subsequent decades saw diversification into antimicrobial agents, exemplified by derivatives targeting bacterial DNA gyrase, and cholinesterase inhibitors for Alzheimer’s disease therapy, such as donepezil analogs.

The 21st century marked a paradigm shift toward precision targeting, as seen in the development of benzamide-based proteolysis-targeting chimeras (PROTACs). Conformationally locked benzamide derivatives, such as those disclosed in 2023, overcame the hydrolytic instability of classical immunomodulatory imide drugs (IMiDs) while maintaining cereblon (CRBN)-binding efficacy for targeted protein degradation. Parallel advancements included benzamide glucokinase activators like PF-04937319, which entered clinical trials for type 2 diabetes by enhancing hepatic glucose metabolism. These milestones underscore the scaffold’s adaptability to evolving therapeutic paradigms.

Significance in Contemporary Drug Discovery Research

N-(4-Methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide epitomizes the integration of structural bioinformatics and synthetic chemistry to address modern drug discovery challenges. The methoxyphenyl group enhances lipophilicity and π-π stacking potential, critical for blood-brain barrier penetration in neurodegenerative targets like acetylcholinesterase (AChE). Concurrently, the 5-methylfuran moiety introduces stereoelectronic effects that stabilize binding interactions with hydrophobic enzyme pockets, as demonstrated in influenza A nucleoprotein inhibitors.

This compound’s design aligns with three key trends:

- Multi-Target Engagement : Hybridization enables simultaneous modulation of structurally divergent targets, such as kinases and G-protein-coupled receptors, reducing polypharmacy risks.

- Metabolic Optimization : Methyl substituents on the furan ring mitigate oxidative degradation pathways, addressing historical limitations of unsubstituted heterocycles.

- Crystallographic-Driven Design : X-ray analyses of benzamide-protein complexes (e.g., glucokinase) inform substitutions that maximize hydrogen-bond networks and allosteric modulation.

Structural Classification within Heterocyclic Compounds

Structurally, this compound belongs to the N-aryl benzamide subclass, characterized by a central benzamide core (C~6~H~5~CONH-) linked to aromatic and heteroaromatic systems. Key features include:

- Benzamide Core : The planar benzene ring enables π-π interactions with tyrosine/phenylalanine residues, while the amide bond serves as a hydrogen-bond donor/acceptor bridge.

- 4-Methoxyphenyl Substituent : The para-methoxy group (-OCH~3~) donates electron density via resonance, enhancing binding to electron-deficient enzymatic pockets (e.g., acetylcholinesterase’s peripheral anionic site).

- 5-Methylfuran-2-yl Moiety : As a five-membered oxygen heterocycle, the furan ring contributes sp²-hybridized lone pairs for dipole-dipole interactions, while the methyl group at C5 sterically shields reactive positions from metabolic oxidation.

This architecture positions the compound within the broader category of hybrid heterocyclic analgesics, alongside scaffolds like indole-benzimidazoles and pyrrole-quinolines.

Research Relevance of Furan-Benzamide Hybrids

Furan-benzamide hybrids exploit synergistic pharmacophoric effects to overcome limitations of parent scaffolds. For instance, in influenza A nucleoprotein (NP) inhibitors, the furan’s rigidity prevents conformational flexibility that otherwise reduces target affinity. In Alzheimer’s models, furan oxygen atoms form critical hydrogen bonds with AChE’s catalytic triad (Ser200, His440, Glu327), augmenting inhibitory potency beyond traditional benzamides.

Recent computational studies highlight additional advantages:

- Electrostatic Complementarity : Quantum mechanical calculations reveal that the furan’s electron-rich density aligns with cationic residues (e.g., arginine) in glucokinase’s allosteric domain, enhancing activator efficacy.

- Synthetic Accessibility : Modular coupling strategies—such as EDCI-mediated amidation of 4-(5-methylfuran-2-yl)benzoic acid with 4-methoxyaniline—enable rapid diversification for structure-activity relationship (SAR) profiling.

Ongoing investigations focus on extending these hybrids into proteolysis-targeting chimeras (PROTACs), where the benzamide recruits CRBN E3 ligases and the furan directs warheads to oncogenic targets like BRD4.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-13-3-12-18(23-13)14-4-6-15(7-5-14)19(21)20-16-8-10-17(22-2)11-9-16/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNHZXLGMMREOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

Substitution with 4-Methoxyphenyl Group:

Introduction of 5-Methylfuran-2-yl Group: The final step involves the substitution of the benzamide core with the 5-methylfuran-2-yl group. This can be done through a Suzuki coupling reaction, where the benzamide core is reacted with a 5-methylfuran-2-yl boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the furan ring can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition and Therapeutic Potential

- Anti-Hyperglycemic Activity : Compound 28 () exhibits anti-hyperglycemic effects, with a 72% yield and a melting point of 292–294°C. The target compound’s furan moiety may modulate similar biological pathways, though activity data are lacking .

- Antifungal Potential: LMM5 and LMM11 () are tested against fungal strains, indicating that benzamide derivatives with sulfamoyl or oxadiazole groups have broad bioactive applications. The furan group in the target compound may offer unique interactions with microbial targets .

Fluorescence and Structural Analysis

- Crystallographic Insights : compares 4MNB’s structural parameters (e.g., bond lengths, angles) with brominated analogs, underscoring how methoxy and nitro groups influence molecular packing. Similar analyses could predict the target compound’s solid-state behavior .

Biological Activity

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Overview of Biological Activity

The compound has been investigated for various biological activities, notably:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anticancer Activity : Research has highlighted its potential as an anticancer agent. The compound has shown cytotoxic effects in various cancer cell lines, including hematological malignancies and solid tumors. It acts through the inhibition of key receptor tyrosine kinases involved in tumor growth and proliferation .

This compound is believed to interact with specific molecular targets, leading to modulation of their activity. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation : It can alter the activity of receptors involved in signal transduction pathways, impacting gene expression and cellular metabolism.

Comparative Studies

A comparison with similar compounds reveals unique characteristics of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)benzamide | Lacks 5-methylfuran-2-yl group | Different reactivity; limited antimicrobial properties |

| 4-(5-methylfuran-2-yl)benzamide | Lacks 4-methoxyphenyl group | Reduced anticancer efficacy compared to the target compound |

The dual substitution pattern in this compound enhances its chemical reactivity and biological activity, making it a valuable candidate for further research.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant inhibition rates, with IC50 values indicating potent activity compared to established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In vitro assays against common bacterial strains showed that this compound exhibits a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as a therapeutic agent in treating infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. Optimize stoichiometry (e.g., 1.2 equivalents of DCC/HOBt relative to the acid) and reaction time (typically 12–24 hours under nitrogen). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Yield improvements (70–85%) are achievable by controlling moisture levels and temperature (25–30°C) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should conflicting data be resolved?

- Methodological Answer : Use 1H-NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.2–7.1 ppm). IR spectroscopy confirms amide C=O stretches (~1650–1680 cm⁻¹). Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) should be cross-validated with 13C-NMR or HRMS .

Advanced Research Questions

Q. How do solvent polarity and pH influence the fluorescence properties of this benzamide derivative?

- Methodological Answer : Fluorescence intensity (λex 340 nm, λem 380 nm) peaks in aprotic solvents (e.g., DMSO or acetonitrile) due to reduced quenching. Adjust pH to 5.0–6.0 (acetate buffer) to stabilize the excited state; deviations >±1 pH unit reduce intensity by 30–50%. Use fluorometric titrations to calculate binding constants (e.g., Benesi-Hildebrand method) .

Q. What computational strategies predict the compound’s bioactivity, and how do they align with experimental data?

- Methodological Answer : Perform docking studies (AutoDock Vina) targeting enzymes like COX-2 or kinases, using the furan and methoxy groups as pharmacophores. Compare results with in vitro assays (IC50 values from enzyme inhibition). Discrepancies may arise from solvation effects in simulations; refine models with MD simulations (AMBER/CHARMM) .

Q. How can thermal stability and photodegradation pathways be systematically analyzed?

- Methodological Answer : Use TGA-DSC to assess decomposition temperatures (expected >200°C). For photostability, expose to UV light (254 nm) and monitor degradation via HPLC. Major degradation products often result from methoxy group demethylation or furan ring oxidation .

Experimental Design & Data Analysis

Q. What statistical approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Apply ANOVA to compare IC50 values from replicate assays (n ≥ 3). For outliers, validate cell line viability (MTT assay) and compound solubility (DLS). Use principal component analysis (PCA) to identify confounding variables (e.g., solvent residues) .

Q. Which reaction conditions minimize byproducts during functionalization of the furan ring?

- Methodological Answer : For electrophilic substitutions (e.g., nitration), use low temperatures (0–5°C) and dilute HNO3/H2SO4. Monitor regioselectivity with LC-MS; the 5-methyl group directs meta-substitution. Side reactions (ring opening) are suppressed by avoiding strong acids >50°C .

Application-Oriented Questions

Q. How can this compound be tailored for organic electronics (e.g., OLEDs)?

- Methodological Answer : Modify the methoxy group to enhance electron-donating capacity (e.g., replace with –NMe2). Measure HOMO-LUMO gaps via cyclic voltammetry ; target values <3.0 eV for charge transport. Test thin-film morphology (AFM) .

Q. What enzymatic assays are suitable for evaluating its anti-inflammatory potential?

- Methodological Answer : Use COX-2 inhibition assays (colorimetric, Cayman Chemical Kit) with IC50 determination. Compare to NSAIDs (e.g., celecoxib). Validate selectivity via COX-1 parallel testing. Dose-response curves should span 0.1–100 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.